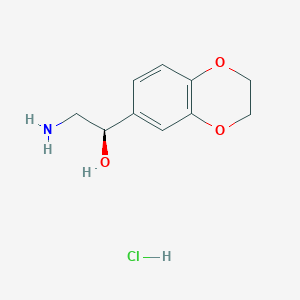

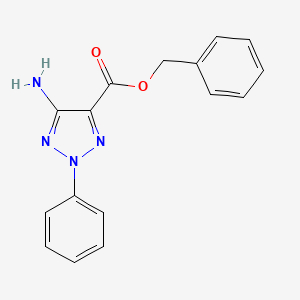

![molecular formula C13H11N3OS B2983921 5-(allylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 477889-25-1](/img/structure/B2983921.png)

5-(allylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(allylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one, also known as 5-ASIQ, is an organic compound with a unique molecular structure. It is a heterocyclic compound with a five-membered ring containing a sulfur atom and an imidazole ring. 5-ASIQ has been studied for its potential applications in the fields of organic synthesis, drug discovery, and chemical biology.

Scientific Research Applications

Complex Polyheterocycles Synthesis

Balwe and Jeong (2018) explored a one-step construction method for complex polyheterocycles via a sequential post-GBB cyclization/spiro ring expansion, highlighting an efficient tandem route to novel amino-indazolo[3′,2′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones. This method demonstrates the capacity for quick, high-yield synthesis without the need for extraction and chromatographic purification steps, showcasing the utility of imidazoquinazoline derivatives in creating intricate molecular architectures (Balwe & Jeong, 2018).

Antimicrobial and Anthelmintic Activities

Dahiya, Kumar, and Yadav (2008) synthesized peptide derivatives of iodoquinazolinones/nitroimidazoles, demonstrating significant antimicrobial and anthelmintic activities. This study suggests the potential for imidazoquinazoline derivatives in developing new antimicrobial agents with efficacy against various pathogens and parasites (Dahiya, Kumar, & Yadav, 2008).

Anti-Proliferative Activity

Palem et al. (2016) synthesized novel quinazolinones with allylphenyl quinoxaline hybrids, evaluated for anti-proliferative activity against cancer cell lines. This research highlights the potential of imidazoquinazoline derivatives as promising candidates for cancer therapy, especially due to their significant activity against cervical and pancreatic cancer lines (Palem et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar imidazo[1,5-a]quinoline structures have been reported to interact withNK1 receptor ligands , phosphodiesterase 10A , and central benzodiazepine receptors . These targets play crucial roles in various biological processes, including neurotransmission, cell signaling, and regulation of cyclic nucleotide levels.

Mode of Action

This could result in alterations in cell signaling pathways, modulation of neurotransmission, or changes in cyclic nucleotide levels .

Biochemical Pathways

Given the potential targets, it can be hypothesized that this compound may influence pathways related toneurotransmission , cell signaling , and the regulation of cyclic nucleotide levels .

Result of Action

Similar compounds have shownantitumor activities towards various tumor cell lines . Therefore, it is possible that 5-(allylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one may also exhibit similar effects.

Properties

IUPAC Name |

5-prop-2-enylsulfanyl-3H-imidazo[1,2-c]quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c1-2-7-18-13-14-10-6-4-3-5-9(10)12-15-11(17)8-16(12)13/h2-6H,1,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBJHQRCXOOGJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=CC=CC=C2C3=NC(=O)CN31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

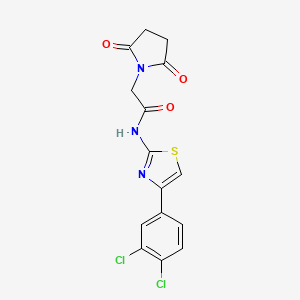

![3,6-dichloro-N-[2-(dimethylamino)ethyl]-N-(2-phenylethyl)pyridine-2-carboxamide](/img/structure/B2983840.png)

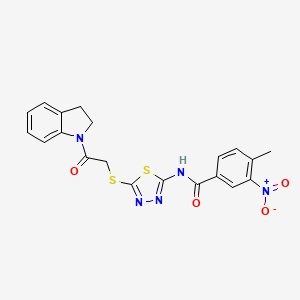

![7-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2983842.png)

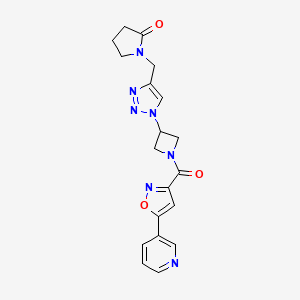

![6-Amino-1-benzyl-5-[(2-hydroxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2983851.png)

![3-Ethenylsulfonyl-N-[4-fluoro-2-(1-methylpyrazol-4-yl)phenyl]propanamide](/img/structure/B2983852.png)

![(7E)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B2983853.png)

![(E)-6-(tert-butyl)-8-((2-hydroxybenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2983854.png)

![(2E)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2983856.png)